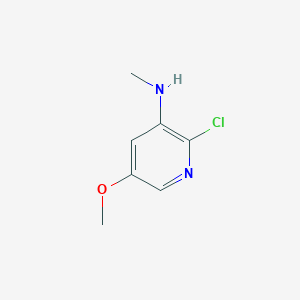

2-chloro-5-methoxy-N-methylpyridin-3-amine

Description

2-chloro-5-methoxy-N-methylpyridin-3-amine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-chloro-5-methoxy-N-methylpyridin-3-amine |

InChI |

InChI=1S/C7H9ClN2O/c1-9-6-3-5(11-2)4-10-7(6)8/h3-4,9H,1-2H3 |

InChI Key |

OGABKGTWUXOUCI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N=CC(=C1)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methoxy-N-methylpyridin-3-amine typically involves the chlorination of 5-methoxypyridine followed by N-methylation. One common method involves the reaction of 5-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 2-position. The resulting 2-chloro-5-methoxypyridine is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methoxy-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes, acids, or ketones.

Reduction Reactions: Products include reduced derivatives of the original compound.

Scientific Research Applications

2-chloro-5-methoxy-N-methylpyridin-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-5-methoxypyridine

- 5-chloro-2-methoxypyridine

- 2-chloro-5-methylpyridine

Comparison

2-chloro-5-methoxy-N-methylpyridin-3-amine is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring, along with an N-methyl group. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For example, the N-methyl group can influence the compound’s solubility and its ability to interact with biological targets.

Biological Activity

2-Chloro-5-methoxy-N-methylpyridin-3-amine is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies to outline its biological activity, including antimicrobial properties, mechanisms of action, and therapeutic applications.

Molecular Structure:

- Chemical Formula: CHClNO

- Molecular Weight: 188.62 g/mol

The compound features a chloro group at the 2-position and a methoxy group at the 5-position of the pyridine ring, along with a methylamine substituent. These structural characteristics are believed to influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various pyridine derivatives reported that this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.0048 |

These results suggest that the compound is particularly effective against E. coli and S. aureus, indicating its potential as an antimicrobial agent in clinical settings .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Tyrosine Kinases (RTKs): The compound may influence signaling pathways associated with RTKs, which are crucial in regulating cell proliferation and survival. Overexpression of RTKs like EphB4 has been linked to tumorigenesis, suggesting that targeting these receptors could have therapeutic implications in cancer treatment .

- Antifungal Mechanism: The compound's efficacy against fungi may involve disruption of cell wall synthesis or interference with metabolic pathways unique to fungal cells, although specific pathways remain to be elucidated.

Study on Anticancer Properties

A patent application highlighted the potential use of this compound in cancer therapy, particularly in inhibiting tumor growth by modulating Eph receptor signaling pathways. The study emphasized the compound's ability to reduce cell migration and proliferation in various cancer cell lines .

Antimicrobial Efficacy

In a comparative study of synthetic alkaloids, this compound was found to possess moderate to good antimicrobial activity against a range of pathogens, reinforcing its potential utility in treating infections caused by resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.